molecular formula C13H16N2 B1605981 N1,N1,N8-Trimethylnaphthalene-1,8-diamine CAS No. 20734-57-0

N1,N1,N8-Trimethylnaphthalene-1,8-diamine

Cat. No.: B1605981
CAS No.: 20734-57-0
M. Wt: 200.28 g/mol
InChI Key: RBSSKSPWLOAFJU-UHFFFAOYSA-N
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Description

N1,N1,N8-Trimethylnaphthalene-1,8-diamine is an organic compound with the molecular formula C13H16N2 It is a derivative of naphthalene, characterized by the presence of three methyl groups and two amino groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N8-Trimethylnaphthalene-1,8-diamine typically involves the methylation of naphthalene-1,8-diamine. One common method includes the reaction of naphthalene-1,8-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N8-Trimethylnaphthalene-1,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1,N8-Trimethylnaphthalene-1,8-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biological probe due to its fluorescent properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1,N8-Trimethylnaphthalene-1,8-diamine exerts its effects involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,N8-Trimethylnaphthalene-1,8-diamine is unique due to its specific arrangement of methyl and amino groups, which confer distinct chemical properties.

Properties

IUPAC Name

1-N,1-N,8-N-trimethylnaphthalene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-14-11-8-4-6-10-7-5-9-12(13(10)11)15(2)3/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSSKSPWLOAFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C(=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942949
Record name N~1~,N~1~,N~8~-Trimethylnaphthalene-1,8-diaminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-57-0
Record name N1,N1,N8-Trimethyl-1,8-naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N'-Trimethyl-1,8-naphthalenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~8~-Trimethylnaphthalene-1,8-diaminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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